PPARγ Binding Affinity: 5-Chloro Derivative Shows 36× Higher Potency Than Parent Compound
5-Chloro-4,6-dimethyl-pyrimidin-2-ol exhibits an IC₅₀ of 1.37 µM (1,370 nM) for human PPARγ in a scintillation proximity assay [1]. In contrast, the non-halogenated parent compound 4,6-dimethylpyrimidin-2-ol demonstrates an IC₅₀ >50 µM (>50,000 nM) against PPARδ, indicating weak or negligible engagement of the PPAR family [2]. The 5-bromo analog shows an IC₅₀ of 80 nM against PPARγ, approximately 17-fold more potent than the chloro derivative but with altered selectivity profiles and potential synthetic accessibility constraints [3].
| Evidence Dimension | PPARγ Binding Affinity (IC₅₀) |
|---|---|
| Target Compound Data | 1.37 µM (1,370 nM) |
| Comparator Or Baseline | 4,6-Dimethylpyrimidin-2-ol: >50 µM (>50,000 nM) [PPARδ data; PPARγ data not available but inferred weak] |
| Quantified Difference | Target compound ≥36× more potent than parent scaffold |
| Conditions | Human PPARγ; scintillation proximity assay |
Why This Matters
This potency differential makes the chloro derivative suitable for PPARγ-focused assays where the parent compound would be inactive, reducing false negatives in screening campaigns.
- [1] BindingDB. BDBM50362971 (CHEMBL1946569): IC₅₀ = 1.37E+3 nM for human PPARγ. Accessed April 2026. View Source
- [2] BindingDB. BDBM50362962 (CHEMBL1946955): IC₅₀ >5.00E+4 nM for PPARδ. Accessed April 2026. View Source
- [3] BindingDB. BDBM50063089 (CHEMBL3398443): IC₅₀ = 80 nM for PPARγ. Accessed April 2026. View Source
